2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde

Vue d'ensemble

Description

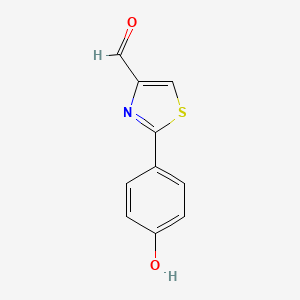

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is an organic compound belonging to the class of thiazoles. It has the molecular formula C10H7NO2S and a molecular weight of 205.23 g/mol . This compound is characterized by the presence of a thiazole ring substituted with a hydroxyphenyl group and an aldehyde group, making it a versatile molecule in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with thioamide derivatives under specific conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with thioamide in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The hydroxy group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of 2-(4-Hydroxyphenyl)thiazole-4-carboxylic acid.

Reduction: Formation of 2-(4-Hydroxyphenyl)thiazole-4-methanol.

Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its structural features enable it to enhance therapeutic efficacy by acting on specific biological pathways.

- Cancer Therapeutics : Research indicates that derivatives of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde exhibit antitumor properties. For instance, thiazole-bearing hybrids have shown effectiveness against various cancer cell lines, including MCF-7 and HepG2, with some compounds demonstrating lower IC50 values compared to standard drugs like 5-fluorouracil .

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory responses makes it a candidate for developing anti-inflammatory medications. Its hydroxyl group enhances its interaction with biological targets, potentially leading to reduced inflammation and pain relief.

Biochemical Research

In biochemical studies, this compound is utilized for investigating enzyme inhibition and receptor interactions. This compound aids in elucidating biological pathways and identifying potential drug targets.

- Enzyme Inhibition Studies : The compound has been explored for its ability to inhibit specific enzymes involved in disease processes, providing insights into mechanisms of action that could be exploited for therapeutic purposes .

- Quorum Sensing Modulation : Notably, derivatives like 2-(2-hydroxyphenyl)-thiazole-4-carbaldehyde have been identified as quorum-sensing signals in bacterial pathogens such as Pseudomonas aeruginosa. These compounds can modulate virulence factors, highlighting their potential in developing new antimicrobial strategies .

Material Science

The unique electronic properties of this compound make it an attractive candidate for applications in material science.

- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to emit light when subjected to an electric current positions it as a potential material for OLED technology. Its structural characteristics facilitate electron delocalization, enhancing its luminescent properties .

- Sensors Development : Research is ongoing into using this compound in sensor technologies due to its reactivity and specificity towards certain analytes, which could lead to the development of highly sensitive detection methods .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting biomolecules.

- Clinical Diagnostics : The compound's role as a reagent aids in developing sensitive assays for clinical diagnostics, allowing for the detection of specific biomarkers associated with diseases .

Cosmetic Formulations

The antioxidant properties of this compound make it valuable in cosmetic formulations.

- Skincare Products : Its incorporation into skincare products is aimed at protecting the skin from oxidative stress and improving overall skin health. The antioxidant activity can help mitigate damage caused by environmental factors .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2-Hydroxyphenyl)thiazole-4-carbaldehyde

- 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde

- 2-(4-Chlorophenyl)thiazole-4-carbaldehyde

Uniqueness

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is unique due to the presence of the hydroxy group on the phenyl ring, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable compound in synthetic chemistry and various research applications .

Activité Biologique

2-(4-Hydroxyphenyl)thiazole-4-carbaldehyde is an organic compound notable for its diverse biological activities. It belongs to the thiazole family, characterized by a thiazole ring fused with a phenolic group, which significantly contributes to its reactivity and biological properties. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula : C10H7NO2S

- Molecular Weight : 205.23 g/mol

- IUPAC Name : 2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde

The presence of the hydroxyl group on the para position of the phenyl ring enhances its reactivity and allows for a broader range of chemical modifications, making it a valuable compound in synthetic chemistry and various research applications.

Synthesis

The synthesis of this compound typically involves the condensation of 4-hydroxybenzaldehyde with thioamide derivatives. A common method includes:

- Condensation Reaction : Reacting 4-hydroxybenzaldehyde with thioamide in the presence of a base.

- Cyclization : This step forms the thiazole ring under specific conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

The compound has demonstrated potential anticancer activity against several cancer cell lines. Notably:

- IC50 Values : In studies, IC50 values for cytotoxicity were reported as low as 1.61 µg/mL against specific cancer cells, indicating strong efficacy compared to standard chemotherapeutics like doxorubicin .

- Mechanism : The anticancer effects are attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth factors.

Anti-inflammatory Effects

This compound also shows anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Electrophilic Nature : The compound acts as an electrophile, reacting with nucleophilic sites on proteins and enzymes.

- Inhibition of Enzyme Activity : This interaction can lead to inhibition of specific enzymes involved in cell signaling pathways, contributing to its antimicrobial and anticancer effects.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2-Phenylthiazole-4-carbaldehyde | 0.88 | Lacks hydroxyl group; used in similar reactions |

| 2-Isopropylthiazole-4-carbaldehyde | 0.75 | Isopropyl substitution alters reactivity |

| 2-(2-Hydroxyphenyl)-thiazole-4-carbaldehyde | 0.76 | Hydroxyl group at ortho position affects properties |

The presence of the hydroxyl group in this compound enhances its biological activity compared to similar compounds lacking this feature, particularly in inhibiting quorum sensing mechanisms .

Case Studies

- Anticancer Research : A study demonstrated that derivatives of thiazoles, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at specific positions on the phenolic ring could enhance activity .

- Antimicrobial Studies : In another investigation, this compound was tested against multiple bacterial strains, showing promising results in inhibiting growth without affecting mammalian cell viability, highlighting its potential as a therapeutic agent .

Propriétés

IUPAC Name |

2-(4-hydroxyphenyl)-1,3-thiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-5-8-6-14-10(11-8)7-1-3-9(13)4-2-7/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXXZLBEEWCVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674291 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-87-5 | |

| Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.